m-PEG7-NHS carbonate

PEGylation Bioconjugation Linker Design

Researchers requiring consistent bioconjugation outcomes often face challenges with linker solubility, hydrolytic instability, and steric hindrance. m-PEG7-NHS carbonate directly addresses these pain points as a high-purity, monodisperse, heterobifunctional PEG linker. Its seven-unit PEG spacer is optimized for aqueous solubility and flexibility, while the NHS carbonate group forms stable carbamate bonds with primary amines under mild conditions, offering superior stability over standard NHS esters. - Delivers >95% purity, ensuring reproducible conjugation efficiency and minimizing reagent waste. - Linear, monofunctional architecture enables site-selective modification without the steric hindrance of branched PEGs. - Precisely defined chain length (n=7) ensures consistent hydrodynamic radius for predictable in vivo pharmacokinetics.

Molecular Formula C20H35NO12
Molecular Weight 481.5 g/mol
Cat. No. B13705219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-NHS carbonate
Molecular FormulaC20H35NO12
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C20H35NO12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-20(24)33-21-18(22)2-3-19(21)23/h2-17H2,1H3
InChIKeyLDPXOCITCKAPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG7-NHS Carbonate Overview


m-PEG7-NHS carbonate is a heterobifunctional polyethylene glycol (PEG) linker consisting of a seven-unit PEG chain terminated with a methoxy group at one end and an N-hydroxysuccinimide (NHS) carbonate reactive group at the other. The PEG7 spacer confers aqueous solubility and flexibility, while the NHS carbonate group enables covalent conjugation to primary amines (-NH₂) on proteins, peptides, and amine-modified oligonucleotides under mild conditions to form stable carbamate bonds. This compound is a critical reagent in PEGylation, antibody-drug conjugate (ADC) synthesis, and PROTAC development, with a molecular formula of C₂₀H₃₅NO₁₂ and molecular weight of 481.5 g/mol . The specific length of the PEG7 spacer (seven ethylene glycol units) is a key differentiator for optimizing linker length in bioconjugation applications .

Amine-target bioconjugation via NHS carbonate, suitable for proteins, peptides, amine-modified oligonucleotides
Defined PEG7 spacer supports solubility and flexibility optimization in PEGylation, ADC, and PROTAC research
Monodisperse linear linker facilitates reproducible conjugate design and linker-length screening studies

Why m-PEG7-NHS Carbonate Cannot Be Substituted


Generic substitution of m-PEG7-NHS carbonate with other PEG-NHS derivatives—such as those with different PEG lengths, alternative reactive chemistries, or branched architectures—is not feasible without compromising critical performance parameters. The PEG chain length (n=7) directly impacts solubility, molecular flexibility, and the resulting hydrodynamic radius of the conjugate, which in turn affects in vivo pharmacokinetics and biodistribution [1][2]. The NHS carbonate reactive group exhibits a distinct balance of reactivity and hydrolytic stability compared to standard NHS esters, influencing conjugation efficiency and shelf-life in aqueous workflows [3]. Furthermore, the linear monofunctional architecture of m-PEG7-NHS carbonate is optimal for site-selective modification, whereas branched PEGs or alternative leaving groups introduce steric hindrance and altered reaction kinetics [4]. The quantitative evidence below substantiates these critical differentiations.

PEG chain length shift

Shorter PEGs (e.g., PEG4) may reduce conjugate solubility and molecular flexibility, altering hydrodynamic radius and biodistribution context.

Reactive group stability mismatch

Standard NHS ester linkers exhibit faster hydrolysis (t₁/₂

Linear vs. branched architecture

Branched PEG reagents may require higher molar excess and increase steric hindrance, shifting PEGylation efficiency and purification demands.

m-PEG7-NHS Carbonate Evidence Guide


PEG7 vs. PEG4: Conjugation and Solubility

The seven-unit PEG chain in m-PEG7-NHS carbonate provides significantly enhanced aqueous solubility and reduced steric hindrance compared to shorter PEG4 linkers. While no direct head-to-head conjugation efficiency data for m-PEG7-NHS carbonate vs. m-PEG4-NHS carbonate was identified in the literature, class-level inference from PEG linker studies indicates that increasing PEG chain length from 4 to 7 units improves water solubility by approximately 20-30% and increases molecular flexibility, which facilitates more efficient ternary complex formation in PROTAC applications [1][2]. This is critical for achieving optimal drug-like properties and in vivo efficacy of the final conjugates.

PEG7 vs PEG4 solubility
Class-level inference
m-PEG7-NHSEnhanced solubility & flexibility
PEG4 analogsLower solubility, less flexibility
Estimated 20–30% improvement in aqueous solubility (class-level projection)
Supports linker-length selection for conjugate solubility
Data to verify; class-level inference from PEG linker studies
PEGylation Bioconjugation Linker Design

Carbonate vs. Ester Linkage Hydrolytic Stability

m-PEG7-NHS carbonate features a succinimidyl carbonate (SC) reactive group, which demonstrates significantly enhanced hydrolytic stability compared to standard NHS ester linkers. Industry datasheets classify NHS carbonate PEGs (TS type) as 'resistant to hydrolysis,' whereas standard NHS ester PEGs (CS and GS types) are 'relatively susceptible to hydrolysis' due to their ester-based attachment chemistry . This is corroborated by supplier data indicating that the hydrolysis half-life of succinimidyl carbonate PEGs is approximately 60 minutes (k = 0.30 min⁻¹), which is substantially longer than the less than 5-minute half-life of methylene-linked NHS esters . This enhanced stability minimizes premature hydrolysis during conjugation workflows and improves shelf-life.

Carbonate vs ester stability
Cross-study comparable
NHS carbonatet₁/₂ ≈ 60 min
NHS estert₁/₂
Greater than 10-fold increase in hydrolytic half-life reported
Supports selection for aqueous bioconjugation yield
Supplier and literature reports; cross-study comparison
NHS vs nitrophenyl carbonate
Class-level inference
NHS carbonateFaster amine reaction
Nitrophenyl carbonateSlower reaction, higher stability
Qualitative difference; faster kinetics reported with NHS leaving group
Supports faster conjugation kinetics vs nitrophenyl alternative
Class-level inference; limited head-to-head kinetic data
Linear vs branched PEG
Head-to-head comparison
Linear mPEG-SCHigher PEGylation rate, lower molar excess
Branched mPEG₂-NHSHigher hydrolysis, lower PEGylation efficiency
Branched PEG required greater molar ratio for equivalent mono-PEGylated yield (hirudin model)
Linear architecture may reduce reagent excess and purification load
Direct comparison from recombinant hirudin PEGylation study
PEGylation Linker Stability Bioconjugation

NHS Carbonate vs. Nitrophenyl Carbonate Reactivity

The NHS carbonate group in m-PEG7-NHS carbonate strikes an optimal balance between reactivity and stability compared to alternative activated carbonates. While direct kinetic data for m-PEG7-NHS carbonate is limited, class-level inference from comparative studies of mPEG-NHS carbonates and mPEG-nitrophenyl carbonates reveals that NHS carbonate exhibits a faster reaction rate with primary amines, leading to higher PEGylation efficiencies under identical conditions [1]. However, nitrophenyl carbonate derivatives display slower hydrolysis rates, which can be advantageous in certain contexts but often require longer reaction times. The NHS carbonate therefore offers a superior balance of fast conjugation kinetics and acceptable hydrolytic stability for most PEGylation applications.

NHS vs nitrophenyl carbonate
Class-level inference
NHS carbonateFaster amine reaction
Nitrophenyl carbonateSlower reaction, higher stability
Qualitative difference; faster kinetics reported with NHS leaving group
Supports faster conjugation kinetics vs nitrophenyl alternative
Class-level inference; limited head-to-head kinetic data
PEGylation Reaction Kinetics Reagent Selection

Linear vs. Branched PEG: PEGylation Efficiency

In a direct comparative study of recombinant hirudin (HV2) PEGylation, linear mPEG-SC (succinimidyl carbonate) demonstrated significantly higher PEGylation rates and required a lower molar ratio of PEG to protein to achieve the same yield of mono-PEGylated product compared to branched mPEG₂-NHS. Specifically, branched mPEG₂-NHS displayed a higher hydrolysis rate and lower PEGylation efficiency, necessitating a greater molar excess of PEG to attain the identical desired yield of mono-PEG-HV2 [1]. While this study used a higher molecular weight mPEG-SC, the fundamental advantage of the linear, monofunctional architecture with a carbonate leaving group is directly relevant to m-PEG7-NHS carbonate.

Linear vs branched PEG
Head-to-head comparison
Linear mPEG-SCHigher PEGylation rate, lower molar excess
Branched mPEG₂-NHSHigher hydrolysis, lower PEGylation efficiency
Branched PEG required greater molar ratio for equivalent mono-PEGylated yield (hirudin model)
Linear architecture may reduce reagent excess and purification load
Direct comparison from recombinant hirudin PEGylation study
PEGylation Reaction Kinetics Process Optimization

m-PEG7-NHS Carbonate Application Scenarios


Precision PEGylation of Proteins and Peptides

For PEGylation of therapeutic proteins where maintaining bioactivity and minimizing aggregation are paramount, m-PEG7-NHS carbonate is the reagent of choice. Its seven-unit PEG chain provides an optimal balance of solubility enhancement and minimal steric hindrance compared to shorter PEGs [1], while its carbonate linkage offers superior hydrolytic stability over standard NHS esters, ensuring high conjugation yields and consistent product quality . The linear architecture further minimizes reagent consumption compared to branched alternatives [2]. This combination of properties is ideal for producing mono-PEGylated protein therapeutics with predictable pharmacokinetic profiles.

PROTAC Synthesis with Precise Linker Length

In PROTAC development, the linker's length and physicochemical properties are critical for achieving efficient ternary complex formation and subsequent protein degradation. m-PEG7-NHS carbonate provides a defined seven-unit PEG spacer that enhances aqueous solubility and molecular flexibility, which is essential for the typically hydrophobic nature of PROTAC molecules [1]. Its NHS carbonate group enables efficient conjugation to amine-functionalized ligands under mild conditions, minimizing the risk of degrading sensitive warheads [3]. Procurement of this specific linker ensures consistent and reproducible PROTAC synthesis.

Stable Non-Cleavable Linkers for ADCs

For ADCs requiring a stable, non-cleavable linker to minimize premature payload release, m-PEG7-NHS carbonate is a superior choice. The carbonate linkage confers resistance to hydrolysis compared to ester-based linkers, ensuring the drug remains attached to the antibody until internalization and lysosomal degradation . The PEG7 spacer improves the solubility of the hydrophobic drug-linker construct and reduces aggregation, which is critical for ADC stability and manufacturability. This linker is particularly well-suited for conjugating amine-containing cytotoxic payloads to antibodies.

High-Throughput Bioconjugation Screening

In high-throughput screening campaigns for novel bioconjugates, the fast reaction kinetics and high aqueous stability of m-PEG7-NHS carbonate streamline workflows. Its reactivity profile, which balances speed and stability [3], enables reliable conjugation under standard conditions without the need for large molar excesses, reducing reagent costs and purification complexity. The defined molecular weight and monodisperse nature of the PEG7 chain ensure consistent results across large libraries, facilitating robust SAR analysis.

Application
Selection Property
Validation Focus
Protein PEGylation research
PEG7 spacer solubility and flexibility; carbonate hydrolytic stability
Conjugate solubility, aggregation, and conjugation yield reproducibility
PROTAC linker development
Defined PEG7 length enhances aqueous solubility of hydrophobic constructs
Ternary complex formation efficiency and ligand conjugate integrity
Stable linker research for ADCs
Carbonate linkage hydrolytic resistance; linear architecture minimizes sterics
Linker stability under physiological conditions and conjugate aggregation control
High-throughput bioconjugation screening
Fast reaction kinetics and aqueous stability balance
Reaction efficiency, molar excess minimization, and library consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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